molecular formula C34H53N3O12 B8116108 BCN-exo-PEG7-Maleimide

BCN-exo-PEG7-Maleimide

Cat. No.: B8116108
M. Wt: 695.8 g/mol
InChI Key: KLGLXRNSORBLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-exo-PEG7-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains seven polyethylene glycol (PEG) units and includes a bidentate macrocyclic ligand known as bicyclo[6.1.0]non-4-yne (BCN). This compound is particularly useful in click chemistry, where BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts . The maleimide group in this compound is known to degrade in aqueous media and has applications in drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCN-exo-PEG7-Maleimide typically involves the following steps:

    Synthesis of BCN: The BCN moiety is synthesized through a series of organic reactions, including cycloaddition and ring-closing metathesis.

    PEGylation: The BCN is then conjugated with seven units of polyethylene glycol (PEG) through ether linkages.

    Maleimide Conjugation: Finally, the maleimide group is introduced to the PEGylated BCN through a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of BCN: Large-scale cycloaddition and ring-closing metathesis reactions.

    PEGylation in Bulk: Conjugation of BCN with PEG units in large reactors.

    Maleimide Introduction: Addition of the maleimide group in controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BCN-exo-PEG7-Maleimide undergoes several types of chemical reactions:

    Click Chemistry: BCN reacts with azide-containing molecules to form stable triazoles.

    Hydrolysis: The maleimide group can hydrolyze in aqueous media.

    Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Azide Reagents: Used in click chemistry to form triazoles.

    Aqueous Media: For hydrolysis of the maleimide group.

    Nucleophiles: For substitution reactions involving the maleimide group.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Hydrolyzed Maleimide Derivatives: Resulting from hydrolysis.

    Substituted Maleimide Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

BCN-exo-PEG7-Maleimide has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Utilized in drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs).

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of BCN-exo-PEG7-Maleimide involves its ability to form stable triazoles through click chemistry. The BCN moiety reacts with azide groups to form triazoles, which are stable and bioorthogonal. The maleimide group can also react with thiol groups in proteins, forming stable thioether bonds. These reactions make this compound an effective linker in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

    BCN-PEG4-Maleimide: Contains four PEG units instead of seven.

    DBCO-PEG4-Maleimide: Uses dibenzocyclooctyne (DBCO) instead of BCN.

    TCO-PEG4-Maleimide: Uses trans-cyclooctene (TCO) instead of BCN.

Uniqueness

BCN-exo-PEG7-Maleimide is unique due to its seven PEG units, which provide increased solubility and flexibility. The BCN moiety allows for catalyst-free click chemistry, making it more efficient and versatile compared to other linkers like DBCO and TCO .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGLXRNSORBLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53N3O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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